An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dichloro-3-fluorobenzoic Acid
An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dichloro-3-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the core physicochemical properties of 2,6-Dichloro-3-fluorobenzoic acid (CAS No: 178813-78-0). As a halogenated aromatic carboxylic acid, this compound serves as a key building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Understanding its fundamental properties such as acidity, solubility, and lipophilicity is critical for its effective application in research and development. This document summarizes available quantitative data, outlines detailed experimental protocols for property determination, and presents logical workflows through diagrams to facilitate comprehension and practical application.
Core Physicochemical Properties
2,6-Dichloro-3-fluorobenzoic acid is a polysubstituted benzene derivative. The electronic properties of the molecule are significantly influenced by the presence of three electron-withdrawing halogen substituents (two chlorine atoms and one fluorine atom) and a carboxyl group. These substituents dictate the compound's acidity, reactivity, and intermolecular interactions.
Chemical Structure:
Figure 1. Chemical structure of 2,6-Dichloro-3-fluorobenzoic acid.
The quantitative physicochemical data for 2,6-Dichloro-3-fluorobenzoic acid are summarized in the table below. It is important to note that while some data is available from chemical suppliers, experimental values for several key parameters are not widely published.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 178813-78-0 | [1][2][3][4] |
| Molecular Formula | C₇H₃Cl₂FO₂ | [2][4] |
| Molecular Weight | 209.00 g/mol | [2] |
| Boiling Point | 301.1°C at 760 mmHg (Predicted) | |
| Density | 1.6 g/cm³ (Predicted) | [1] |
| Refractive Index | 1.57 (Predicted) | [1] |
| pKa | No experimental data available. Expected to be a strong acid due to inductive effects of halogens. | |
| Solubility | No quantitative data available. Expected to have low aqueous solubility but be soluble in organic solvents like alcohols, ethers, and DMSO. | |
| LogP (Octanol/Water) | No experimental data available. |
Experimental Protocols
Accurate determination of physicochemical properties is essential for chemical process development, formulation, and ADME (Absorption, Distribution, Metabolism, and Excretion) studies. The following sections detail standard experimental methodologies for key parameters.
Determination of Acid Dissociation Constant (pKa)
The pKa value is a measure of the acidity of a compound. The strong electron-withdrawing nature of the two chlorine and one fluorine atoms is expected to significantly increase the acidity of the carboxylic acid group compared to unsubstituted benzoic acid (pKa ≈ 4.2). For chloro-substituted benzoic acids, an ortho-isomer is typically the most acidic.[5] The pKa can be determined using several methods, most commonly potentiometric titration.[6]
Methodology: Potentiometric Titration [6][7]
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Preparation: A precise amount of 2,6-Dichloro-3-fluorobenzoic acid is dissolved in a suitable solvent, typically a co-solvent system like water-acetonitrile or water-ethanol, due to the low aqueous solubility of many organic acids.[6]
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Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is gradually added to the sample solution using a burette.
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Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter and glass electrode after each addition of the titrant.[7]
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.
Caption: Workflow for pKa determination via potentiometric titration.
Determination of Octanol-Water Partition Coefficient (LogP)
The partition coefficient (LogP) or distribution coefficient (LogD for ionizable compounds) is a measure of a compound's lipophilicity. It is a critical parameter in drug development for predicting membrane permeability and pharmacokinetic properties. The shake-flask method is the "gold standard" for experimental LogP determination.[8][9]
Methodology: Shake-Flask Method [9][10]
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Phase Saturation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4) are mixed and shaken vigorously for 24 hours to ensure mutual saturation.[8] The phases are then separated.
-
Sample Preparation: A stock solution of the compound is prepared in the pre-saturated n-octanol.
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Partitioning: A known volume of the stock solution is added to a known volume of the pre-saturated aqueous buffer in a sealed vessel.
-
Equilibration: The mixture is agitated (e.g., on a shaker) at a constant temperature until equilibrium is reached (typically several hours).[11]
-
Phase Separation: The mixture is allowed to stand or is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
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Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Caption: Workflow for LogP determination via the shake-flask method.
Synthesis & Analytical Workflows
While a specific synthesis for 2,6-Dichloro-3-fluorobenzoic acid is not detailed in the provided results, a general workflow can be inferred from synthetic procedures for similar halogenated benzoic acids. A common route involves the modification of a substituted benzene precursor.[12][13]
References
- 1. 178813-78-0 2,6-Dichloro-3-fluorobenzoic acid AKSci P736 [aksci.com]
- 2. CATO Chemical Reference Standards & Materials [en.cato-chem.com]
- 3. 2,6-DICHLORO-3-FLUOROBENZOIC ACID | 178813-78-0 [chemicalbook.com]
- 4. 178813-78-0|2,6-Dichloro-3-fluorobenzoic acid|BLD Pharm [bldpharm.com]
- 5. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]
- 6. asianpubs.org [asianpubs.org]
- 7. benchchem.com [benchchem.com]
- 8. LogP / LogD shake-flask method [protocols.io]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. researchgate.net [researchgate.net]
- 11. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 12. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate - Eureka | Patsnap [eureka.patsnap.com]
- 13. researchgate.net [researchgate.net]
